molecular formula C15H16N2O2 B1294080 N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide CAS No. 886363-58-2

N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide

Cat. No.: B1294080
CAS No.: 886363-58-2
M. Wt: 256.3 g/mol
InChI Key: CRXOKWUOABODAI-UHFFFAOYSA-N
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Description

N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is an organic compound with a complex structure that includes both amine and hydroxyl functional groups

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-10-12-2-1-3-13(8-12)17-15(19)9-11-4-6-14(18)7-5-11/h1-8,18H,9-10,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXOKWUOABODAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649609
Record name N-[3-(Aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-58-2
Record name N-[3-(Aminomethyl)phenyl]-2-(4-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide typically involves the reaction of 3-(aminomethyl)aniline with 4-hydroxyphenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent such as dichloromethane (DCM) and are performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(3-aminophenyl)acetamide: Studied for its potential as an anti-inflammatory agent.

Uniqueness

N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide is unique due to the presence of both amine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for various applications.

Biological Activity

PropertyValue
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
SolubilitySoluble in DMSO
Melting Point150-155 °C

Antioxidant Activity

Research has indicated that N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide exhibits significant antioxidant properties. A study conducted by Zhang et al. (2021) demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
This compound25 ± 3
Ascorbic Acid15 ± 2
Quercetin20 ± 1

Anti-inflammatory Effects

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. A notable study by Lee et al. (2020) reported that treatment with this compound significantly reduced inflammation markers in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.

Case Study: In Vivo Anti-inflammatory Activity

A murine model of acute inflammation was employed to assess the anti-inflammatory effects of the compound. Mice treated with this compound exhibited a marked decrease in paw edema compared to the control group, suggesting its potential therapeutic application in inflammatory diseases.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. In particular, research conducted by Kumar et al. (2022) revealed that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)30 ± 5Induction of apoptosis
HT-29 (Colon Cancer)35 ± 4Cell cycle arrest at G2/M phase
A549 (Lung Cancer)40 ± 6Inhibition of proliferation

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of NF-kB Activation : By preventing NF-kB translocation to the nucleus, the compound reduces transcription of inflammatory genes.
  • Modulation of Apoptotic Pathways : It enhances the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, leading to cancer cell death.
  • Free Radical Scavenging : The hydroxyl group in its structure contributes to its ability to neutralize free radicals.

Q & A

Q. What are the optimal synthetic routes for N-(3-(aminomethyl)phenyl)-2-(4-hydroxyphenyl)acetamide, and how can yield be improved?

Methodological Answer: The synthesis of structurally similar acetamide derivatives typically involves multi-step reactions, such as condensation, amidation, or nucleophilic substitution. For example, describes a 11-step synthesis of a related quinazoline derivative with low yields (2–5%), highlighting the need for optimization. Key strategies include:

  • Stepwise purification : Use column chromatography or recrystallization (as in ) to isolate intermediates.
  • Catalyst selection : Employ palladium-based catalysts for coupling reactions or acid/base catalysts for amidation.
  • Temperature control : Optimize reaction temperatures to minimize side products (e.g., lower temps for nitro group reductions) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for hydroxyphenyl groups; see ) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 285.3 for [M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Q. How can researchers assess the purity of this compound for pharmacological studies?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with UV detection at 254 nm. A gradient of acetonitrile/water (60:40 to 90:10 over 20 min) resolves impurities ().
  • Melting Point Determination : Compare observed vs. literature values (e.g., sharp melting points >200°C for crystalline acetamides) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications at the aminomethyl or hydroxyphenyl positions (e.g., halogenation, alkylation).
  • Biological Assays : Test analogs in target-specific assays (e.g., anticonvulsant models in or antioxidant DPPH/ABTS assays in ).
  • Data Correlation : Use regression analysis to link substituent hydrophobicity (logP) or electronic effects (Hammett constants) to IC50_{50} values .

Q. What methodologies resolve contradictions in solubility or stability data across studies?

Methodological Answer:

  • Multi-Method Solubility Testing : Combine shake-flask (aqueous/organic phases) and HPLC-based methods to account for pH-dependent solubility (e.g., reports >61.3 µg/mL, but conflicting data may arise from solvent choice).
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, and humidity, then monitor degradation via LC-MS .

Q. How can molecular docking predict interactions between this compound and biological targets?

Methodological Answer:

  • Target Selection : Use databases like PDB to identify proteins with hydroxyphenyl-binding sites (e.g., cyclooxygenase for anti-inflammatory activity).
  • Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Compare docking scores with experimental IC50_{50} values (e.g., used docking to rationalize sulfonamide derivatives’ activity) .

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